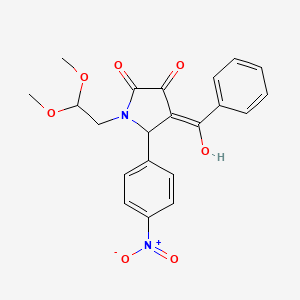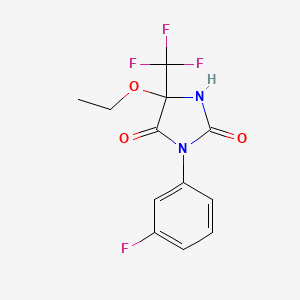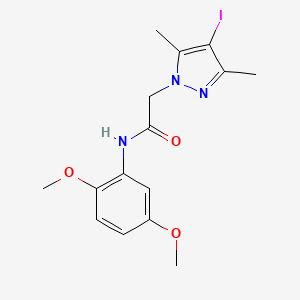
(2Z)-3-cyclopropyl-2-(cyclopropylimino)-N-(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOPROPYL-2-(CYCLOPROPYLIMINO)-N~6~-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound featuring a thiazine ring, cyclopropyl groups, and a fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPYL-2-(CYCLOPROPYLIMINO)-N~6~-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazine ring, introduction of the cyclopropyl groups, and the attachment of the fluorophenyl moiety. Common reagents used in these reactions include cyclopropylamine, 4-fluorobenzoyl chloride, and sulfur-containing reagents for thiazine ring formation. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production while maintaining quality and consistency.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPYL-2-(CYCLOPROPYLIMINO)-N~6~-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPYL-2-(CYCLOPROPYLIMINO)-N~6~-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one: This compound shares the cyclopropyl and fluorophenyl groups but has a different core structure.
3-Cyclopropyl-2-[3-[(4-fluorophenyl)sulfonylamino]propanoylamino]propanoic acid: Another structurally related compound with potential biological activity.
Uniqueness
3-CYCLOPROPYL-2-(CYCLOPROPYLIMINO)-N~6~-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is unique due to its combination of a thiazine ring, cyclopropyl groups, and a fluorophenyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H16FN3O2S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-cyclopropyl-2-cyclopropylimino-N-(4-fluorophenyl)-4-oxo-1,3-thiazine-6-carboxamide |
InChI |
InChI=1S/C17H16FN3O2S/c18-10-1-3-11(4-2-10)19-16(23)14-9-15(22)21(13-7-8-13)17(24-14)20-12-5-6-12/h1-4,9,12-13H,5-8H2,(H,19,23) |
InChI Key |
MVRXNQDOHFSJTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N=C2N(C(=O)C=C(S2)C(=O)NC3=CC=C(C=C3)F)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorophenyl)-3-{4-[4-(phenylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11073863.png)
![5,7-Dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.13,7]decane](/img/structure/B11073867.png)
![Diethyl {[4-(acetyloxy)-8-methyl-1-oxo-2,3-diazaspiro[4.5]deca-3,7-dien-2-yl]methylidene}propanedioate](/img/structure/B11073873.png)
![12-(Morpholinocarbonyl)benzo[F]pyrido[1,2-A]indole-6,11-dione](/img/structure/B11073879.png)
![2-Fluoro-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}benzonitrile](/img/structure/B11073880.png)


![1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(4-fluorobenzyl)-3-(4-methoxyphenyl)urea](/img/structure/B11073913.png)
![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(pyrrolidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11073924.png)
![benzyl 4-(3-methoxyphenyl)-1,3-dioxo-2-phenyloctahydropyrrolo[3,4-a]pyrrolizine-8a(6H)-carboxylate](/img/structure/B11073927.png)

![2-{[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B11073935.png)
![2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11073939.png)
![4-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11073947.png)
